2,2,3-Trichlorocyclohexan-1-one
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Overview
Description
2,2,3-Trichlorocyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms attached to the cyclohexane ring, specifically at the 2nd and 3rd positions, and a ketone group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is often conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2,3-Trichlorocyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,2,3-Trichlorocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For instance, its electrophilic nature allows it to react with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 2,2,4-Trichlorocyclohexan-1-one
- 2,3,4-Trichlorocyclohexan-1-one
- 2,2,3-Trichlorocyclopentan-1-one
Comparison: 2,2,3-Trichlorocyclohexan-1-one is unique due to the specific positioning of its chlorine atoms and the ketone group. This unique arrangement imparts distinct chemical and physical properties compared to its analogs. For example, the position of the chlorine atoms can influence the compound’s reactivity, stability, and interaction with other molecules.
Properties
CAS No. |
58965-61-0 |
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Molecular Formula |
C6H7Cl3O |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
2,2,3-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-4-2-1-3-5(10)6(4,8)9/h4H,1-3H2 |
InChI Key |
SSHPBFPEXUHYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=O)C1)(Cl)Cl)Cl |
Origin of Product |
United States |
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